Cas no 137218-25-8 (2-[2-(trifluoromethoxy)phenyl]acetonitrile)
![2-[2-(trifluoromethoxy)phenyl]acetonitrile structure](https://ja.kuujia.com/scimg/cas/137218-25-8x500.png)
2-[2-(trifluoromethoxy)phenyl]acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Trifluoromethoxy)phenylacetonitrile
- 2-Trifluoromethoxybenzyl Cyanide
- 1(2-(TRIFLUOROMETHOXY)PHENYL)ACETONITRILE
- 2-(2-(trifluoromethoxy)phenyl)acetonitrile
- 2-(trifluoromethoxy)Benzeneacetonitrile
- 2-(Trifluoromethoxy)benzyl cyanide
- 2-Triflnoromethoxybenzyl cyanide
- 2-[2-(trifluoromethoxy)phenyl]acetonitrile
- 2-trifluoromethoxybenzylcyanide
- Benzeneacetonitrile, 2-(trifluoromethoxy)-
- (2-trifluoromethoxy-phenyl)-acetonitrile
- 2-[2-(trifluoromethoxy)phenyl]ethanenitrile
- PubChem4217
- KSC52
- 2-(2-trifluoromethoxyphenyl)acetonitrile
- 2-(Trifluoromethoxy)phenylacetonitrile, 97%
- PS-8203
- A21910
- CK2054
- AKOS015853093
- AC-16918
- SCHEMBL625370
- T2365
- FT-0608948
- 137218-25-8
- SY009370
- DTXSID20380472
- J-006983
- 2-trifluoromethoxyphenylacetonitrile
- MFCD00236326
- AC-26153
- CS-0081169
- 4-trifluoromethylbenzyl cyanide
- DB-019554
-
- MDL: MFCD00236326
- インチ: 1S/C9H6F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5H2
- InChIKey: OIKWCWVMUBCXJM-UHFFFAOYSA-N
- SMILES: FC(OC1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C#N)(F)F
計算された属性
- 精确分子量: 201.04000
- 同位素质量: 201.04
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 何もない
- XLogP3: 2.8
- トポロジー分子極性表面積: 33
- Surface Charge: 0
じっけんとくせい
- Color/Form: 無色液体
- 密度みつど: 1.28 g/mL at 25 °C(lit.)
- Boiling Point: 222-223 °C(lit.)
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - Refractive Index: n20/D 1.449(lit.)
- PSA: 33.02000
- LogP: 2.65128
- Solubility: 水に溶けない
2-[2-(trifluoromethoxy)phenyl]acetonitrile Security Information
-
Symbol:
- Prompt:あぶない
- 危害声明: H301+H311+H331-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- HazardClass:6.1
- 包装グループ:III
- 安全术语:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/38
2-[2-(trifluoromethoxy)phenyl]acetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-[2-(trifluoromethoxy)phenyl]acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 007984-100g |
2-(Trifluoromethoxy)phenylacetonitrile |
137218-25-8 | 99% | 100g |
$195.00 | 2024-07-19 | |
Key Organics Ltd | PS-8203-100MG |
2-(Trifluoromethoxy)phenylacetonitrile |
137218-25-8 | >90% | 100mg |
£146.00 | 2023-09-08 | |
TRC | T796978-25g |
2-Trifluoromethoxyphenylacetonitrile |
137218-25-8 | 25g |
$236.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162196-1g |
2-[2-(trifluoromethoxy)phenyl]acetonitrile |
137218-25-8 | >95.0%(GC) | 1g |
¥149.90 | 2023-08-31 | |
Apollo Scientific | PC2346-1g |
2-(Trifluoromethoxy)phenylacetonitrile |
137218-25-8 | 96% | 1g |
£10.00 | 2023-09-02 | |
Key Organics Ltd | PS-8203-20MG |
2-(Trifluoromethoxy)phenylacetonitrile |
137218-25-8 | >90% | 20mg |
£76.00 | 2023-04-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19910-1g |
2-(Trifluoromethoxy)phenylacetonitrile, 98% |
137218-25-8 | 98% | 1g |
¥1378.00 | 2023-06-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162196-25g |
2-[2-(trifluoromethoxy)phenyl]acetonitrile |
137218-25-8 | >95.0%(GC) | 25g |
¥1486.90 | 2023-08-31 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19910-5g |
2-(Trifluoromethoxy)phenylacetonitrile, 98% |
137218-25-8 | 98% | 5g |
¥1174.00 | 2023-06-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162196-5G |
2-[2-(trifluoromethoxy)phenyl]acetonitrile |
137218-25-8 | >95.0%(GC) | 5g |
¥408.90 | 2023-08-31 |
2-[2-(trifluoromethoxy)phenyl]acetonitrile 関連文献
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-[2-(trifluoromethoxy)phenyl]acetonitrileに関する追加情報
Professional Introduction to 2-[2-(trifluoromethoxy)phenyl]acetonitrile (CAS No. 137218-25-8)
2-[2-(trifluoromethoxy)phenyl]acetonitrile, with the CAS number 137218-25-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrile derivatives and features a phenyl ring substituted with a trifluoromethoxy group, making it a versatile intermediate in the synthesis of various biologically active molecules.
The structural motif of 2-[2-(trifluoromethoxy)phenyl]acetonitrile incorporates a cyano group (-CN) attached to a benzene ring that is further functionalized with a trifluoromethoxy moiety. The presence of the trifluoromethoxy group introduces electron-withdrawing effects, which can modulate the reactivity and electronic properties of the aromatic system. This feature makes the compound particularly useful in designing molecules with enhanced binding affinity and metabolic stability, key criteria for drug development.
In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their unique physicochemical properties. The introduction of fluorine atoms, especially in the form of trifluoromethoxy groups, has been shown to improve the pharmacokinetic profiles of drug candidates. For instance, fluorinated compounds often exhibit increased lipophilicity, reduced metabolic degradation, and improved oral bioavailability. These attributes are critical for developing drugs that can effectively reach their target sites in the body.
The utility of 2-[2-(trifluoromethoxy)phenyl]acetonitrile as a building block in medicinal chemistry has been highlighted in several cutting-edge studies. Researchers have leveraged this compound to synthesize novel inhibitors targeting various therapeutic pathways. One notable area of interest is its application in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The electron-deficient nature of the trifluoromethoxy-substituted phenyl ring allows for strong interactions with biological targets, enhancing the efficacy of the resulting drug molecules.
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